molecular formula C9H16O3 B14420848 Ethyl 3-(3,3-dimethyloxiran-2-YL)propanoate CAS No. 80922-64-1

Ethyl 3-(3,3-dimethyloxiran-2-YL)propanoate

Cat. No.: B14420848
CAS No.: 80922-64-1
M. Wt: 172.22 g/mol
InChI Key: RGXQUIYOIGFORB-UHFFFAOYSA-N
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Description

Ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features an oxirane ring, which is a three-membered cyclic ether, making it a unique structure within the ester family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3,3-dimethyloxirane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propanoate: Another ester with a different heterocyclic ring.

    Ethyl acetate: A simpler ester with a different functional group.

    Ethyl propanoate: A similar ester without the oxirane ring.

Uniqueness

Ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

80922-64-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate

InChI

InChI=1S/C9H16O3/c1-4-11-8(10)6-5-7-9(2,3)12-7/h7H,4-6H2,1-3H3

InChI Key

RGXQUIYOIGFORB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1C(O1)(C)C

Origin of Product

United States

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